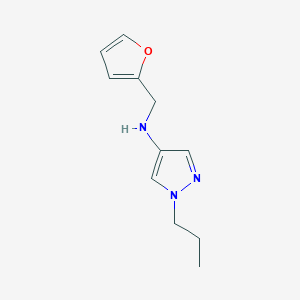![molecular formula C15H25N5 B11735137 {[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine CAS No. 1856078-32-4](/img/structure/B11735137.png)
{[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[1-metil-3-(propan-2-il)-1H-pirazol-5-il]metil}[(1-propil-1H-pirazol-5-il)metil]amina: es un compuesto orgánico complejo que presenta dos anillos de pirazol.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de {[1-metil-3-(propan-2-il)-1H-pirazol-5-il]metil}[(1-propil-1H-pirazol-5-il)metil]amina típicamente involucra reacciones orgánicas de múltiples pasos. El proceso comienza con la preparación de los anillos de pirazol, seguida de la introducción de los grupos metil y propil. Las condiciones de reacción a menudo requieren temperaturas controladas y el uso de catalizadores para garantizar que el producto deseado se obtenga con alto rendimiento y pureza.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando reactores automatizados. El proceso está optimizado para la eficiencia, la rentabilidad y la seguridad. Los pasos clave incluyen la preparación de intermediarios, la purificación y el ensamblaje final del compuesto.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: Este compuesto puede sufrir reacciones de oxidación, típicamente utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como hidruro de litio y aluminio.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros, a menudo utilizando agentes halogenantes.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio, peróxido de hidrógeno.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio.
Sustitución: Agentes halogenantes como cloro o bromo.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción podría producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Química: : Este compuesto se utiliza como bloque de construcción en la síntesis orgánica, ayudando a la creación de moléculas más complejas.
Biología: : Sirve como una sonda en ensayos bioquímicos para estudiar las interacciones enzimáticas y las vías metabólicas.
Industria: : Se utiliza en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo por el cual {[1-metil-3-(propan-2-il)-1H-pirazol-5-il]metil}[(1-propil-1H-pirazol-5-il)metil]amina ejerce sus efectos implica la unión a objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas, lo que lleva a cambios en las vías celulares y las respuestas biológicas.
Comparación Con Compuestos Similares
Compuestos Similares
N,N-Diisopropiletilamina: Una amina terciaria utilizada como base no nucleofílica en la síntesis orgánica.
2-Fluorodescloroquetamina: Un anestésico disociativo relacionado con la ketamina.
Singularidad
Lo que distingue a {[1-metil-3-(propan-2-il)-1H-pirazol-5-il]metil}[(1-propil-1H-pirazol-5-il)metil]amina es su estructura de pirazol dual, que proporciona una reactividad única y un potencial para diversas aplicaciones en investigación científica e industria.
Propiedades
Número CAS |
1856078-32-4 |
|---|---|
Fórmula molecular |
C15H25N5 |
Peso molecular |
275.39 g/mol |
Nombre IUPAC |
N-[(2-methyl-5-propan-2-ylpyrazol-3-yl)methyl]-1-(2-propylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C15H25N5/c1-5-8-20-13(6-7-17-20)10-16-11-14-9-15(12(2)3)18-19(14)4/h6-7,9,12,16H,5,8,10-11H2,1-4H3 |
Clave InChI |
KDZXJLHILIMBIK-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C(=CC=N1)CNCC2=CC(=NN2C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11735064.png)
![4-{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)amino]methyl}-2-methoxyphenol](/img/structure/B11735065.png)
![2-[1-(Aminomethyl)cyclopentyl]aniline](/img/structure/B11735072.png)


![5-Iodothiazolo[5,4-b]pyridin-2-amine](/img/structure/B11735104.png)
![[3-(dimethylamino)propyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11735112.png)

![bis[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11735131.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11735145.png)
amine](/img/structure/B11735147.png)
![[(furan-2-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11735154.png)
![1,3-dimethyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11735157.png)
